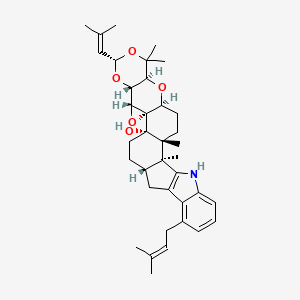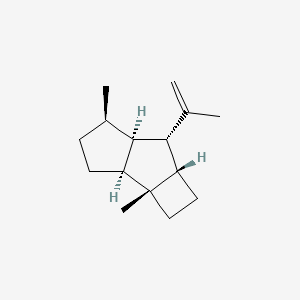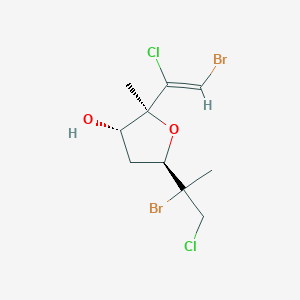![molecular formula C11H21NO10S2 B1244150 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur. It derives from an isobutylglucosinolic acid. It is a conjugate acid of a glucoconringiin(1-).
Scientific Research Applications
Enzymatic Inhibition Studies
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose and its derivatives have been explored in the context of enzyme inhibition. Knapp, Darout, and Amorelli (2006) synthesized a variety of 1-thio-D-glucopyranose derivatives, including sulfonic acids, sulfonate esters, and sulfonamides. These compounds possess unique anomeric functionality, potentially offering resistance or inhibition to normal enzymatic carbohydrate processing. This makes them valuable in studies of enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis and Reactivity
The reactivity and synthesis of compounds similar to 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose have been extensively studied. For example, the reaction of 2,3,6-tri-O-methyl D-glucopyranose with phenyl isocyanate demonstrated solvent-dependent isomer ratios in the product mixture, indicating the influence of solvent in such reactions (Yeh & Gilbert, 1973). Additionally, Jha and Davis (1995) achieved specific deamidation of a related glucopyranose derivative, yielding amino sugars that could be acylated to form novel glycoconjugates (Jha & Davis, 1995).
Stereochemistry and Molecular Interactions
The stereochemistry of glucopyranose derivatives and their interactions at the molecular level are crucial for understanding their potential applications. Sanders and Kiessling (1994) worked on the stereoselective glycosylation of alcohols by glucose 1,2-cyclic sulfites, highlighting the significance of stereochemistry in these processes (Sanders & Kiessling, 1994).
Polymerization Studies
1,2-O-Sulfinyl glucopyranose, a novel monomer for the synthesis of polysaccharide derivatives, was used by Shetty, Koyama, and Nakano (2016) for the cationic polymerization of (1→2)-d-glucopyranan, demonstrating the potential of such derivatives in polymer science (Shetty, Koyama, & Nakano, 2016).
Applications in Glycoconjugate Synthesis
Glycoconjugates, important in various biological processes, can be synthesized using compounds like 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose. For instance, Hasegawa, Kiso, and Azuma (1983) synthesized a conjugate involving a similar glucopyranose derivative for potential biological applications (Hasegawa, Kiso, & Azuma, 1983).
properties
Product Name |
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose |
|---|---|
Molecular Formula |
C11H21NO10S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/b12-6+/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
DYAQCRHEYVANDL-PGFQGKCASA-N |
Isomeric SMILES |
CC(C)(C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
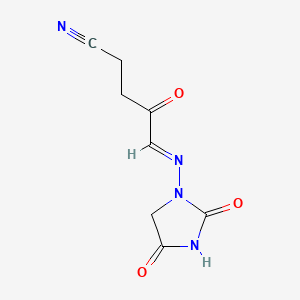
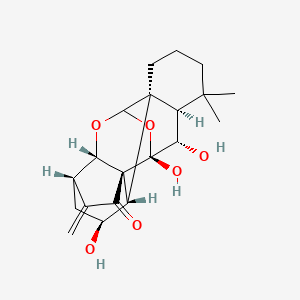

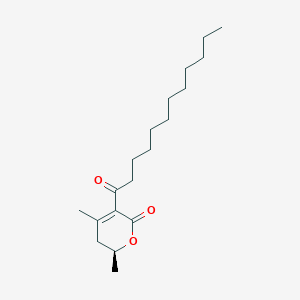

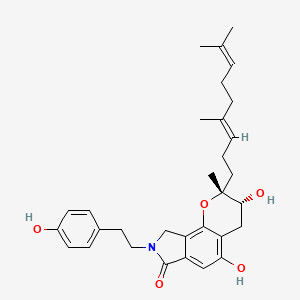
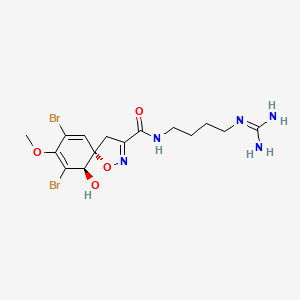

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)

